Welcome to the BenchChem Online Store!
molecular formula C20H27O5P B8554191 2-(2-Butoxyethoxy)ethyl diphenyl phosphite CAS No. 42410-69-5

2-(2-Butoxyethoxy)ethyl diphenyl phosphite

Cat. No. B8554191
M. Wt: 378.4 g/mol
InChI Key: NPVSRCXQYVEAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03933733

Procedure details

248.2 g. (0.8 mol) of triphenyl phosphite and 131.2 g (0.81 mol) of 2-butoxyethoxyethanol were put into a flask of 500 ml. and 0.1 g. of sodium hydroxide was added thereto to react at 140°C. for 4 hours. The liberated phenol was distilled away by distillation under a reduced pressure (at 60°C. under 5 mm.Hg). Then the residual solution was filtered to obtain colorless transparent 2-(2-butoxyethoxy)ethyl diphenyl phosphite (Compound 9) as a filtrate.
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
131.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:16][C:17]1[CH:22]=CC=CC=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:23]([O:27][CH2:28][CH2:29][O:30]C(O)C)[CH2:24][CH2:25][CH3:26].[OH-].[Na+]>>[P:1]([O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)([O:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[O:16][CH2:17][CH2:22][O:30][CH2:29][CH2:28][O:27][CH2:23][CH2:24][CH2:25][CH3:26] |f:2.3|

Inputs

Step One
Name
Quantity
0.8 mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
131.2 g
Type
reactant
Smiles
C(CCC)OCCOC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 140°C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The liberated phenol was distilled away by distillation under a reduced pressure (at 60°C. under 5 mm.Hg)
FILTRATION
Type
FILTRATION
Details
Then the residual solution was filtered

Outcomes

Product
Name
Type
product
Smiles
P(OCCOCCOCCCC)(OC1=CC=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.